molecular formula C20H24N4O4 B5500503 N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3,5-dimethylisoxazole-4-carboxamide

N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3,5-dimethylisoxazole-4-carboxamide

Cat. No. B5500503
M. Wt: 384.4 g/mol
InChI Key: QVJJXMQJXYLOPG-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known for their complex molecular structure, which often includes multiple functional groups, heterocyclic components, and potential for a variety of chemical reactions and biological activities. Such compounds are typically synthesized through multi-step chemical processes and are of interest in various scientific fields, including medicinal chemistry and material science.

Synthesis Analysis

Synthesis involves complex chemical reactions, often starting from simpler molecules and building up to the desired structure through a series of steps. Key synthesis methods for related compounds include domino 1,3-dipolar cycloaddition, elimination reactions, and reactions with nitrile oxides and alkynes, providing scaffolds for further functionalization (Ruano, Fajardo, & Martín, 2005).

Scientific Research Applications

Synthesis and Chemical Properties

  • Heterocyclic Derivative Syntheses : Utilizing palladium-catalyzed oxidative cyclization-alkoxycarbonylation, various heterocyclic derivatives, including pyridine carboxamides and tetrahydropyridinediones, are synthesized. These reactions involve catalytic conditions with PdI2 and KI under specific temperatures and pressures, highlighting the chemical reactivity and potential applications of such compounds in organic synthesis (Bacchi et al., 2005).

  • Synthesis of Pyrazolopyrimidines Derivatives : A study describes the synthesis of novel pyrazolopyrimidines derivatives, demonstrating their potential as anticancer and anti-5-lipoxygenase agents. These syntheses involve condensation reactions and cycloaddition reactions, indicating the versatility of pyridine carboxamides in medicinal chemistry (Rahmouni et al., 2016).

  • Synthesis and Transformation of N-Vinylthiazolidines : This research focuses on the transformation of N-vinylthiazolidines to tetrahydro-1,4-thiazepine derivatives and their further reaction to form bicyclic compounds. It highlights the application of these compounds in developing new chemical structures with potential biological activities (Calvo et al., 2005).

Biological Activity and Applications

  • Antimicrobial Activity : A study synthesized a series of pyrimidinone and oxazinone derivatives as potential antimicrobial agents. This indicates the role of pyridine carboxamides and related compounds in developing new antimicrobial drugs (Hossan et al., 2012).

  • Anti-Inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone were synthesized and evaluated as anti-inflammatory and analgesic agents. These findings suggest the potential therapeutic applications of pyridine carboxamides in treating inflammation and pain (Abu‐Hashem et al., 2020).

  • Synthesis and Biological Evaluation in Antitumor Research : Enaminones were used as building blocks for synthesizing substituted pyrazoles with noted antitumor and antimicrobial activities. This research underlines the importance of pyridine carboxamides in developing new anticancer drugs (Riyadh, 2011).

  • Bioreductive Anticancer Agents : The study on cyclopropamitosenes, a novel class of bioreductive anticancer agents, showcases the synthesis and biological activity of indolequinones, including pyridine carboxamides. This highlights their potential use in cancer therapy (Cotterill et al., 1994).

properties

IUPAC Name

N-[(6-cyclopentyl-2-methoxy-5-oxo-7H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c1-11-17(12(2)28-23-11)18(25)21-9-13-8-15-16(22-19(13)27-3)10-24(20(15)26)14-6-4-5-7-14/h8,14H,4-7,9-10H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJJXMQJXYLOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2=CC3=C(CN(C3=O)C4CCCC4)N=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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